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Cat. No.: B10857436 Get Quote

Abstract & Scope
This guide details the formulation, assembly, and characterization of Lipid Nanoparticles

(LNPs) utilizing DLin-MC4-DMA, an ionizable cationic lipid structurally analogous to the clinical

standard DLin-MC3-DMA. While DLin-MC3-DMA utilizes a butyrate linker, DLin-MC4-DMA
features a pentanoate linker, resulting in a distinct apparent pKa (~6.5 – 6.9) that influences

ionization behavior, encapsulation efficiency, and endosomal release kinetics.

This protocol is optimized for encapsulating siRNA and mRNA payloads using microfluidic

mixing or ethanol dilution. It addresses the specific physicochemical properties of MC4 to

ensure high encapsulation efficiency (>90%) and monodisperse particle size (60–100 nm).

Scientific Background & Mechanism
The DLin-MC4-DMA Advantage
DLin-MC4-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 5-

(dimethylamino)pentanoate) belongs to the dilinoleyl class of ionizable lipids.[1] Its primary

function is to bind anionic nucleic acids during formulation (low pH) and facilitate endosomal

escape intracellularly (acidic pH).

pKa Shift: The extended linker in MC4 typically results in a slightly higher pKa compared to

MC3 (~6.4). This requires precise pH control during the aqueous buffer preparation to ensure

full protonation during particle formation.
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Mechanism: Upon endocytosis, the endosomal pH drops (pH 6.5

5.0). The tertiary amine of DLin-MC4-DMA becomes protonated, interacting with the anionic
endosomal membrane lipids (like phosphatidylserine), promoting membrane fusion and
cytosolic release of the payload.
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Caption: Mechanism of DLin-MC4-DMA mediated endosomal escape. The pH drop drives

protonation of the MC4 headgroup, triggering fusion with the endosomal membrane.
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Component Specification Recommended Supplier

Ionizable Lipid DLin-MC4-DMA Cayman Chemical / Avanti

Helper Lipid
DSPC (1,2-distearoyl-sn-

glycero-3-phosphocholine)
Avanti Polar Lipids

Sterol
Cholesterol (Sheep Wool,

>98%)
Sigma-Aldrich / Avanti

PEG-Lipid
DMG-PEG2000 or DSPE-

PEG2000
NOF / Avanti

Payload mRNA (CleanCap) or siRNA TriLink / IDT

Aqueous Buffer
25mM Sodium Acetate (pH 4.

[2]0)
In-house / Sigma

Solvent Ethanol (Absolute, 200 Proof) Sigma-Aldrich

Device
Microfluidic Mixer (e.g.,

NanoAssemblr)
Precision NanoSystems

Lipid Molar Ratios
The standard reference formulation (comparable to Onpattro™) is used, but DLin-MC4-DMA
replaces MC3.

Molar Ratio: 50 : 10 : 38.5 : 1.5 (DLin-MC4-DMA : DSPC : Cholesterol : PEG-Lipid)[3]

Calculation Table (Example for 1 mL Total Formulation at 10 mg/mL Total Lipid): Note:

Molecular weights (MW) are approximate; verify with your specific lot CoA.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.liposomes.ca/publications/2020s/Kamanzi%20et%20al%202024%20-%20Quantitative%20Visualization%20of%20Lipid%20Nanoparticle%20Fusion%20as%20a%20Function%20of%20Formulation%20and%20Process%20Parameters.pdf
https://www.benchchem.com/product/b10857436?utm_src=pdf-body
https://www.benchchem.com/product/b10857436?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621687/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Mol % MW ( g/mol ) Mass Fraction
Mass (mg) for
10mg Total

DLin-MC4-DMA 50 ~656.1 ~57% 5.70

DSPC 10 790.15 ~14% 1.40

Cholesterol 38.5 386.65 ~26% 2.60

DMG-PEG2000 1.5 2509.2 ~3% 0.30

Experimental Protocol
Workflow Overview
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Caption: Step-by-step LNP generation workflow from phase preparation to final sterile filtration.

Step-by-Step Procedure
Step 1: Stock Preparation[4]

Lipid Mix: Dissolve individual lipids in ethanol. Combine them at the 50:10:38.5:1.5 molar

ratio.
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Target Concentration: The final lipid concentration in the ethanol stream should be 10 mM

(or 12.5 mM depending on desired N/P ratio).

RNA Preparation: Thaw RNA on ice. Dilute in 25 mM Sodium Acetate (pH 4.0).

Target Concentration: Calculate based on the N/P ratio (Nitrogen-to-Phosphate ratio).

Standard N/P: 6 (This typically requires an RNA concentration ~0.17 mg per mg of total

lipid, but calculate strictly using moles of amine in MC4 vs moles of phosphate in RNA).

Step 2: Microfluidic Mixing (Nucleation)
Instrument: NanoAssemblr Ignite or similar.

Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).

Total Flow Rate (TFR): 12 mL/min (for small scale < 5 mL).

Procedure:

Load syringes ensuring no bubbles.

Execute mixing. The acidic buffer protonates DLin-MC4-DMA (pKa ~6.9), making it

positively charged to electrostatically bind the negative RNA backbone.

Collect the output (approx. 25% Ethanol).

Step 3: Downstream Processing (Stabilization)
Dilution (Immediate): If not dialyzing immediately, dilute the output 1:1 with PBS (pH 7.4) or

additional Acetate buffer to stabilize the particles, though rapid pH neutralization is preferred

for MC4 to prevent fusion events.

Dialysis:

Use a 10k - 20k MWCO dialysis cassette (Slide-A-Lyzer).

Dialyze against 1x PBS (pH 7.4) for 2 hours at Room Temperature, then move to fresh

PBS at 4°C overnight.
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Why? This removes ethanol and raises the pH. As pH > pKa (7.4 > 6.9), the MC4 lipid

becomes neutral, forming the dense hydrophobic core characteristic of mature LNPs.

Concentration (Optional): Use Amicon Ultra Centrifugal Filters (10k - 30k MWCO) if higher

concentration is required.

Step 4: Sterile Filtration
Pass the final LNP solution through a 0.2 µm PES or PVDF syringe filter.

Note: If back-pressure is high, the particles may be aggregated. Do not force.

Quality Control (QC) & Characterization
Parameter Method

Acceptance
Criteria

Notes

Particle Size
Dynamic Light

Scattering (DLS)
60 – 100 nm

Z-Average. >120nm

suggests aggregation.

Polydispersity DLS (PDI) < 0.20
< 0.1 is ideal for

clinical grade.

Encapsulation

Efficiency

RiboGreen Assay (+/-

Triton X-100)
> 85%

Compare

fluorescence of lysed

vs. unlysed samples.

pKa Determination
TNS Fluorescence

Assay
6.5 – 7.0

Critical to verify lipid

identity and lot quality.

Zeta Potential
ELS (in 10mM

NaCl/HEPES)
-10 to +10 mV

Near neutral at

physiological pH

prevents clearance.

Troubleshooting Guide
Problem: Low Encapsulation Efficiency (< 80%)

Cause: pH of acetate buffer was too high (MC4 not fully protonated).

Fix: Verify Acetate buffer is pH 4.0. Ensure DLin-MC4-DMA stock is not degraded (oxidized).
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Cause: N/P ratio too low.

Fix: Increase N/P ratio to 8 or 10.

Problem: Large Particle Size (> 150 nm) or Aggregation

Cause: Mixing speed too slow or Ethanol removal too slow.

Fix: Increase TFR to 12-15 mL/min. Dilute output immediately with buffer to reduce ethanol

concentration below critical aggregation concentration.

Cause: Buffer incompatibility.

Fix: Ensure PBS is used for dialysis; avoid divalent cations (Ca2+, Mg2+) during the

assembly phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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